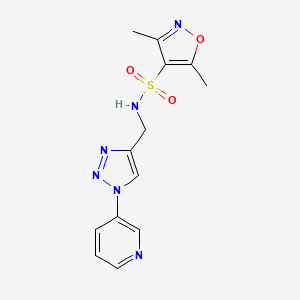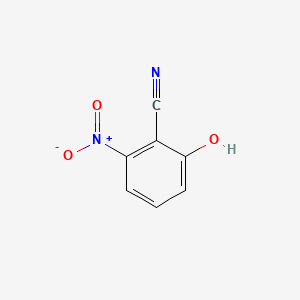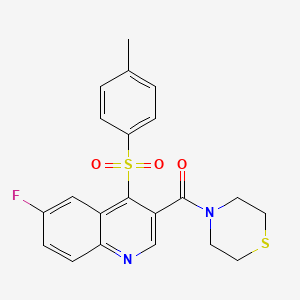
(6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C21H19FN2O4S. It is related to a class of compounds known as fluoroquinolones .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives .Wissenschaftliche Forschungsanwendungen
Novel Fluorophores and Labeling Reagents
The scientific research applications of compounds similar to (6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone are diverse, particularly in the field of fluorescence and labeling technologies. For instance, 6-methoxy-4-quinolone (6-MOQ), a novel fluorophore, showcases strong fluorescence across a wide pH range in aqueous media, making it a potent fluorescent labeling reagent (Hirano et al., 2004). Such compounds are instrumental in biomedical analysis, providing a stable, high-intensity fluorescence signal that is minimally affected by pH changes, temperature, or light exposure. This stability and versatility underline the compound's utility in detailed analytical procedures, such as the quantification of carboxylic acids through derivatization.
Antiproliferative Activity
Another application is found in compounds with structural similarities to this compound, such as those evaluated for their antiproliferative activities. A notable example includes the synthesis and structural exploration of a novel bioactive heterocycle evaluated for its antiproliferative activity (Benaka Prasad et al., 2018). These compounds often exhibit promising biological activities, including inhibition of cancer cell proliferation, highlighting their potential in the development of new therapeutic agents.
Antibacterial and Antimicrobial Properties
The research also extends into the synthesis and evaluation of compounds for antimicrobial activity. Thiomorpholine derivatives, for instance, have been synthesized and assessed for their potential as bioactive molecules with antibacterial properties (Kardile & Kalyane, 2010). These compounds are designed to optimize biological effects, aiming for uniform and consistent drug availability, which is crucial for developing safer, less toxic therapeutic agents.
Fluorescence Chemosensors
Moreover, the development of chemosensors for metal ion detection is another significant application area. Novel chemosensors designed for selective identification of metal ions, such as Pd2+, have been developed, utilizing the fluorescence "turn-off" performance upon metal binding (Shally et al., 2020). These advancements demonstrate the compound's role in environmental monitoring and analytical chemistry, offering a sensitive, selective method for detecting hazardous materials.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQTWXJAFKGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)
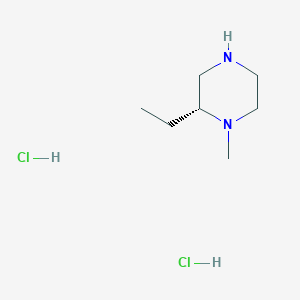
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)
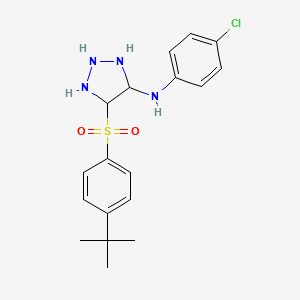
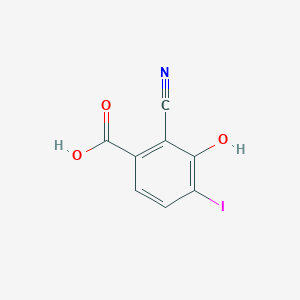
![Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2800289.png)
![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)
![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)
![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
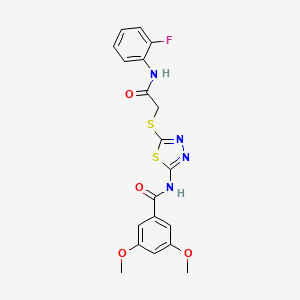
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
